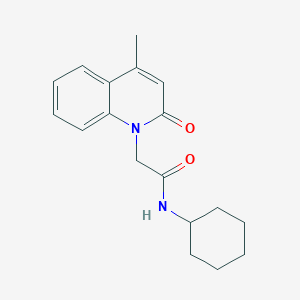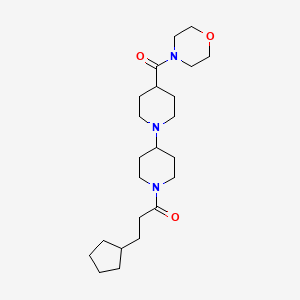
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, also known as CX614, is a compound that has been extensively studied for its potential applications in neuroscience research. It is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. In
Scientific Research Applications
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has also been used to study the effects of AMPA receptor modulation on various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
Mechanism of Action
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This leads to an increase in the amplitude and duration of the postsynaptic current, which is thought to underlie the enhancement of LTP and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to enhance LTP and memory formation in various animal models. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in lab experiments is that it is a selective modulator of AMPA receptors, which allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and memory formation. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is that it has a short half-life in vivo, which requires frequent dosing and can lead to variability in the results.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide. One direction is to explore the potential therapeutic applications of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Another direction is to develop more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide on synaptic plasticity and memory formation.
Synthesis Methods
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system, followed by the addition of a cyclohexyl group and an acetamide moiety. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-11-18(22)20(16-10-6-5-9-15(13)16)12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVECIGMZYOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)

![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)